molecular formula C12H13NO4 B1448945 Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate CAS No. 1351479-14-5

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Cat. No. B1448945
M. Wt: 235.24 g/mol
InChI Key: SLEVOXIIRRIPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is C12H13NO4 . The compound has a molecular weight of 235.24 .


Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, which makes them valuable in the field of new drug research . They are also biodynamic agents that can be used to design and develop new potential therapeutic agents .

Scientific Research Applications

  • Anti-tumor Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have dramatic anticancer activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific type of cancer and the specific benzofuran compound used .
    • Results : One compound was found to have significant cell growth inhibitory effects, with inhibition rates varying between 40.82% and 80.92% in different types of cancer cells .
  • Anti-hepatitis C Virus Activity

    • Field : Virology
    • Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
    • Method : The specific methods of application or experimental procedures would depend on the specific benzofuran compound used .
    • Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Benzofuran compounds have shown strong antibacterial activities .
    • Method : The specific methods of application or experimental procedures would depend on the specific benzofuran compound used .
    • Results : The results or outcomes obtained would depend on the specific type of bacteria and the specific benzofuran compound used .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate could be in the development of new therapeutic agents.

properties

IUPAC Name

ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)11-9(13)7-5-4-6-8(15-2)10(7)17-11/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEVOXIIRRIPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Reactant of Route 3
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.